N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole nucleus, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under specific conditions, such as the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve scaling up this reaction using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The indole nucleus is prone to electrophilic substitution reactions due to the presence of π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the presence of the fluorophenyl group, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C18H17FN2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C18H17FN2O/c19-16-7-5-14(6-8-16)9-11-20-18(22)13-21-12-10-15-3-1-2-4-17(15)21/h1-8,10,12H,9,11,13H2,(H,20,22) |
InChI Key |
RQWUNNAUXBAKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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